molecular formula C19H12BrClFNO2 B14204118 Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- CAS No. 823782-66-7

Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-

Cat. No.: B14204118
CAS No.: 823782-66-7
M. Wt: 420.7 g/mol
InChI Key: JMKHMAHOYJNHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes bromine, fluorine, and chlorine atoms attached to a benzamide core. The presence of these halogens imparts distinct chemical properties, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Halogenation: The amine group is subsequently halogenated using reagents like bromine or chlorine to introduce the desired halogen atoms.

    Coupling Reaction: Finally, the halogenated amine is coupled with a fluorophenoxy derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- involves its interaction with specific molecular targets. The halogen atoms play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(4-fluorophenyl)-3-bromo-: This compound shares a similar structure but lacks the chlorine atom.

    Benzamide, N-(3-chlorophenyl)-4-bromo-: This compound has a similar structure but with different positions of the halogen atoms.

    4-Bromo-N-(4-fluoro-3-nitrophenyl)-benzamide: This compound includes a nitro group instead of a chloro group.

Uniqueness

Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro- is unique due to the specific arrangement of halogen atoms and the presence of the fluorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

823782-66-7

Molecular Formula

C19H12BrClFNO2

Molecular Weight

420.7 g/mol

IUPAC Name

N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chlorobenzamide

InChI

InChI=1S/C19H12BrClFNO2/c20-17-11-15(23-19(24)12-2-1-3-13(21)10-12)6-9-18(17)25-16-7-4-14(22)5-8-16/h1-11H,(H,23,24)

InChI Key

JMKHMAHOYJNHDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.